molecular formula C17H21N7 B12229687 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12229687
M. Wt: 323.4 g/mol
InChI Key: VIVCFFLLSYKKSX-UHFFFAOYSA-N
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Description

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrimidine ring, followed by the introduction of the piperazine and pyridine moieties. Common reagents used in these reactions include ethylamine, methylpyrimidine, and various piperazine derivatives. The reaction conditions often involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its specific structural features, which confer distinct binding properties and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy and other biomedical applications .

Properties

Molecular Formula

C17H21N7

Molecular Weight

323.4 g/mol

IUPAC Name

2-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H21N7/c1-3-19-15-10-13(2)21-17(22-15)24-8-6-23(7-9-24)16-11-14(12-18)4-5-20-16/h4-5,10-11H,3,6-9H2,1-2H3,(H,19,21,22)

InChI Key

VIVCFFLLSYKKSX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CC(=C3)C#N

Origin of Product

United States

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